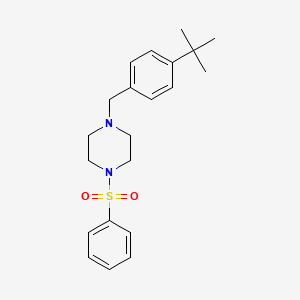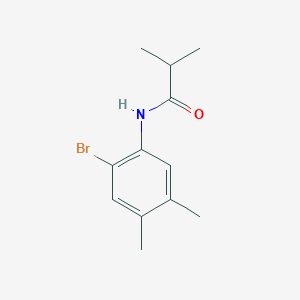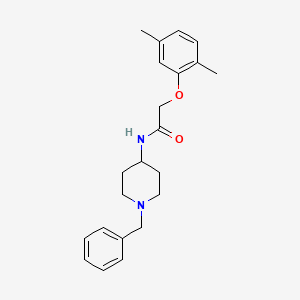![molecular formula C21H22ClN3O2S B4726266 2-(5-chloro-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4726266.png)
2-(5-chloro-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-b]quinoline derivatives involves cycloalkylation reactions, demonstrating a variety of chemical transformations. For instance, the synthesis of thienoquinoline derivatives from chloroacetonitrile and the subsequent creation of quinolinothienopyrimidine derivatives through reactions with formic acid, formamide, and thioacetamide highlights the compound's complex synthetic pathway. These reactions yield various derivatives, showcasing the compound's versatile chemistry in generating biologically active molecules (El-Gaby et al., 2006).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been elucidated through single-crystal X-ray structure determination, confirming proposed structures. Such studies provide a deep understanding of the compound's geometric and electronic configurations, crucial for its chemical behavior and interaction with biological targets (Abbasi et al., 2011).
Chemical Reactions and Properties
Chemical reactions of thieno[2,3-b]quinoline derivatives include the formation of pyrimidinones and di- and monochloro derivatives through reactions with thiophenol, morpholine, and phosphorus oxychloride. These reactions demonstrate the compound's reactivity and potential for creating diverse molecules with varying biological activities (Atalla et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for understanding the compound's suitability in different applications. However, detailed studies specifically addressing these properties of "2-(5-chloro-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide" were not found in the provided research. In general, the physical properties of chemical compounds can significantly impact their pharmacokinetics and pharmacodynamics.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, define the compound's behavior in chemical reactions and its interaction with biological systems. The synthesis and reactions of thieno[2,3-b]quinoline derivatives indicate a wide range of chemical properties that allow for the creation of compounds with desired biological activities. For example, the reaction versatility, as demonstrated through cyclization and nucleophilic substitution reactions, highlights the compound's potential for chemical modifications (Dyachenko & Dyachenko, 2008).
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c22-20-7-6-19(28-20)18-14-16(15-4-1-2-5-17(15)24-18)21(26)23-8-3-9-25-10-12-27-13-11-25/h1-2,4-7,14H,3,8-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLCIXDFMWUJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4726186.png)
![2-ethyl-1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B4726188.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4726197.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4726199.png)
![3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate](/img/structure/B4726202.png)

![N-[2-(dimethylamino)ethyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4726218.png)
![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4726233.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4726242.png)
![N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide](/img/structure/B4726245.png)
![4-butyl-7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4726253.png)
